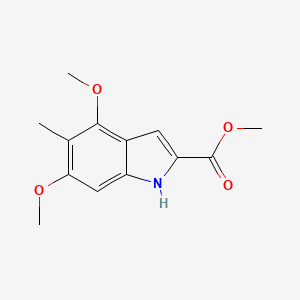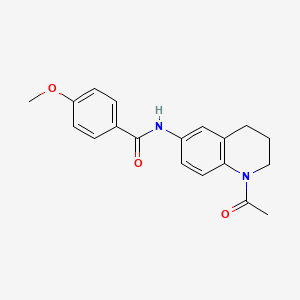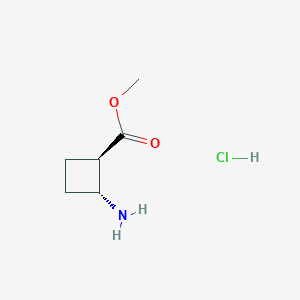
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating the levels of glutamate in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide acts by binding to the glutamate transporter and blocking its activity. This leads to the accumulation of extracellular glutamate, which can have a range of effects on neuronal function. The precise mechanism of action of this compound is still under investigation, but it is thought to involve a conformational change in the transporter protein that prevents glutamate uptake.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been linked to increased levels of extracellular glutamate, which can lead to excitotoxicity and neurodegeneration. This compound has also been shown to induce seizure activity in animal models. However, it has also been suggested that this compound may have neuroprotective effects under certain conditions.
实验室实验的优点和局限性
One advantage of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide is its high potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which is important for studying the role of glutamate in various neurological disorders. However, one limitation of this compound is its potential to induce excitotoxicity and neurodegeneration, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the investigation of this compound's potential therapeutic applications in various neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on neuronal function.
合成方法
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
科学研究应用
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide has been widely used as a research tool to investigate the role of glutamate transporters in various neurological disorders. It has been shown to be a potent inhibitor of glutamate transporters, leading to increased levels of extracellular glutamate. This increased glutamate level has been linked to various physiological and biochemical effects, including excitotoxicity, neurodegeneration, and seizure activity.
属性
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-11-14(8-9-15(16)24-10-2-3-17(24)25)23-18(26)12-4-6-13(7-5-12)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUSTLOACWRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




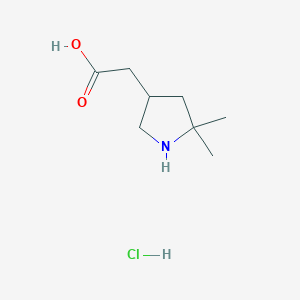


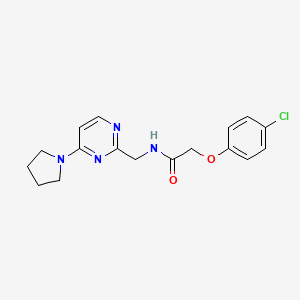
![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)
![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)
